molecular formula C21H33N3O3S B12816420 tert-Butyl (R)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

tert-Butyl (R)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

Cat. No.: B12816420
M. Wt: 407.6 g/mol
InChI Key: SJTXQQDUCNHTOR-FQSKIORSSA-N
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Description

tert-Butyl ®-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of tert-butyl and sulfinyl groups further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the tert-butyl and sulfinyl groups, and final functionalization to obtain the desired compound. Common reagents used in these reactions include tert-butyl chloride, sulfinyl chloride, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistency in the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while reduction can yield the amine derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific chemical transformations allows researchers to investigate the role of various functional groups in biological systems.

Medicine

In medicine, tert-Butyl ®-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate has potential applications as a drug candidate. Its unique structure and reactivity can be harnessed to develop new therapeutic agents targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of tert-Butyl ®-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The spirocyclic structure provides stability and enhances the compound’s ability to interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-5-((®-tert-butylsulfonyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate
  • tert-Butyl ®-5-((®-tert-butylthio)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate

Uniqueness

The uniqueness of tert-Butyl ®-5-((®-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and spirocyclic structure. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C21H33N3O3S

Molecular Weight

407.6 g/mol

IUPAC Name

tert-butyl (5R)-5-(tert-butylsulfinylamino)spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C21H33N3O3S/c1-19(2,3)27-18(25)24-12-9-21(10-13-24)14-16-15(8-7-11-22-16)17(21)23-28(26)20(4,5)6/h7-8,11,17,23H,9-10,12-14H2,1-6H3/t17-,28?/m0/s1

InChI Key

SJTXQQDUCNHTOR-FQSKIORSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@@H]2NS(=O)C(C)(C)C)C=CC=N3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=CC=N3

Origin of Product

United States

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